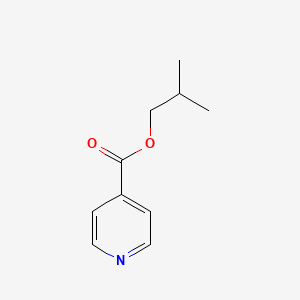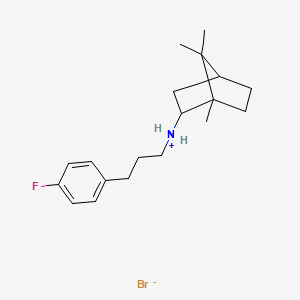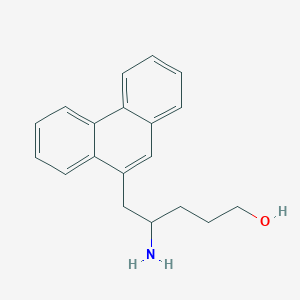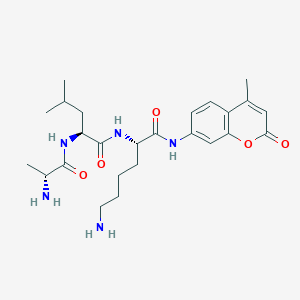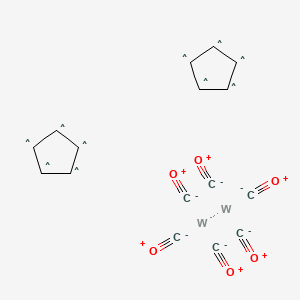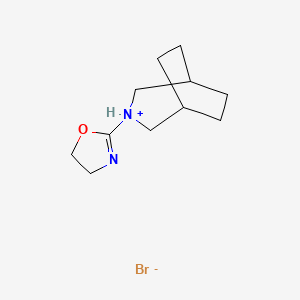
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which includes an oxazoline ring fused to an azabicyclononane framework. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Construction of the Azabicyclononane Framework: This step involves the formation of the bicyclic structure through a series of cyclization reactions, often using reagents such as Grignard reagents or organolithium compounds.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bicyclic amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, often using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxazolone Derivatives: Formed through oxidation.
Reduced Bicyclic Amines: Formed through reduction.
Substituted Oxazolines: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
4-Phenyl-2-oxazolidinone: A related compound with a similar oxazoline ring structure.
2-Oxazolidinone Derivatives: Compounds with variations in the oxazoline ring or substituents.
Comparison:
Uniqueness: 3-(2-Oxazolin-2-yl)-3-azabicyclo(3,2,2)nonane, hydrobromide is unique due to its bicyclic structure, which imparts distinct chemical and physical properties.
Applications: While similar compounds may share some applications, the specific structure of this compound allows for unique interactions and functionalities in various fields.
Propiedades
Número CAS |
102585-80-8 |
|---|---|
Fórmula molecular |
C11H19BrN2O |
Peso molecular |
275.19 g/mol |
Nombre IUPAC |
2-(3-azoniabicyclo[3.2.2]nonan-3-yl)-4,5-dihydro-1,3-oxazole;bromide |
InChI |
InChI=1S/C11H18N2O.BrH/c1-2-10-4-3-9(1)7-13(8-10)11-12-5-6-14-11;/h9-10H,1-8H2;1H |
Clave InChI |
HSLDMXKOVDMMMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC1C[NH+](C2)C3=NCCO3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




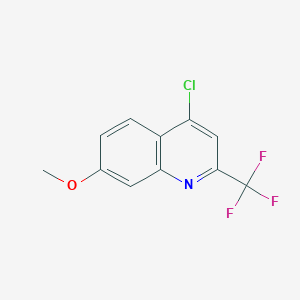
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
